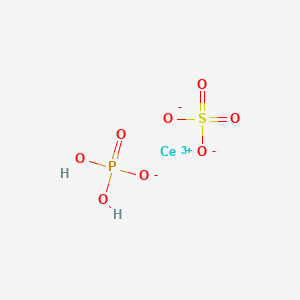![molecular formula C15H13Cl4NO B14657644 4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline CAS No. 38766-66-4](/img/structure/B14657644.png)
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline is an organic compound with the molecular formula C15H13Cl4NO. This compound is characterized by the presence of a chloro group, a trichloroethyl group, and a methoxyphenyl group attached to an aniline backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline typically involves the reaction of 4-methoxyaniline with trichloroacetaldehyde in the presence of a chlorinating agent. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize the formation of impurities. Advanced purification techniques such as column chromatography and distillation are employed to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-yl-ethyl)-benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-(3-chloro-phenylamino)-ethyl)-benzamide
- Methoxychlor
- Dicofol
Uniqueness
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
38766-66-4 |
|---|---|
Fórmula molecular |
C15H13Cl4NO |
Peso molecular |
365.1 g/mol |
Nombre IUPAC |
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline |
InChI |
InChI=1S/C15H13Cl4NO/c1-21-13-8-2-10(3-9-13)14(15(17,18)19)20-12-6-4-11(16)5-7-12/h2-9,14,20H,1H3 |
Clave InChI |
VKFMQVHDBCPLNE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


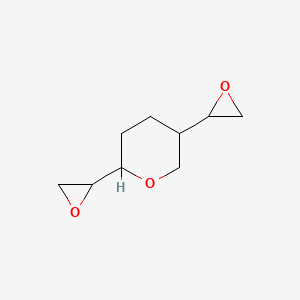
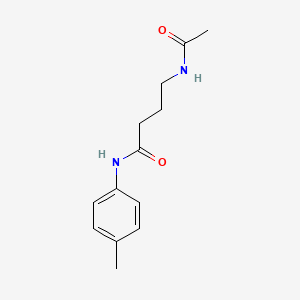
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)
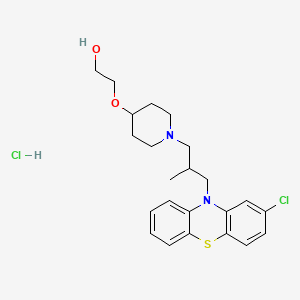
![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
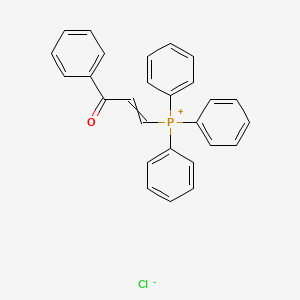
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
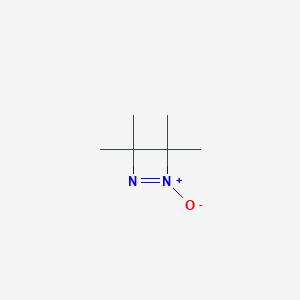
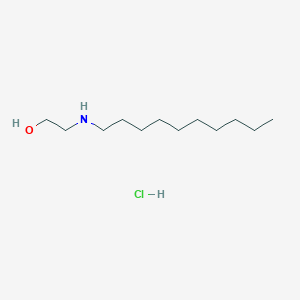
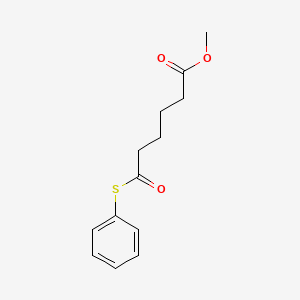
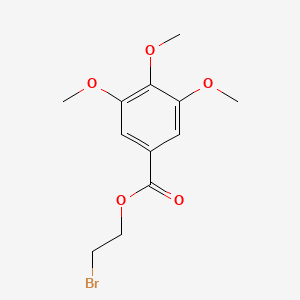
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
